(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
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Overview
Description
(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35 g/mol. The purity is usually 95%.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the thienopyrrole ring system, and oxidation of the sulfur atom to form the sulfone.", "Starting Materials": [ "L-alanine", "2,5-dimethoxytetrahydrofuran", "methyl acrylate", "sodium hydride", "ethyl 2-bromoacetate", "thiophene-2-carboxaldehyde", "sodium borohydride", "tert-butyl carbamate", "sodium chlorite", "acetic acid" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl carbamate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent", "Addition of 2,5-dimethoxytetrahydrofuran to the protected amine group to form a cyclic imine intermediate", "Reaction of the cyclic imine intermediate with methyl acrylate in the presence of sodium hydride to form a beta-lactam intermediate", "Hydrolysis of the beta-lactam intermediate with hydrochloric acid to form a thiolactam intermediate", "Reaction of the thiolactam intermediate with ethyl 2-bromoacetate in the presence of sodium hydride to form a thienopyrrole intermediate", "Reduction of the thienopyrrole intermediate with sodium borohydride to form the corresponding dihydrothienopyrrole intermediate", "Oxidation of the dihydrothienopyrrole intermediate with sodium chlorite in the presence of acetic acid to form the final product, (3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide" ] } | |
CAS No. |
1320326-72-4 |
Molecular Formula |
C11H20N2O4S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl N-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-8-6-18(15,16)9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
HPQSKLZMAPCWBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2 |
solubility |
not available |
Origin of Product |
United States |
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